molecular formula C12H14ClN5O2S B455043 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B455043
M. Wt: 327.79g/mol
InChI Key: BHWXIKMNOWENGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, a furan ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a furan derivative.

    Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the intermediate compound with hydrazine and a thiocarbonyl reagent to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl and thiocarbonyl groups.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazole and furan derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, while the hydrazinecarbothioamide moiety could form covalent bonds with biological molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    N-(2-furylmethyl)hydrazinecarbothioamide: A compound with a similar hydrazinecarbothioamide moiety but lacking the pyrazole ring.

Uniqueness

2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of its pyrazole and furan rings with a hydrazinecarbothioamide moiety. This unique structure may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C12H14ClN5O2S

Molecular Weight

327.79g/mol

IUPAC Name

1-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C12H14ClN5O2S/c1-7-9(13)10(17-18(7)2)11(19)15-16-12(21)14-6-8-4-3-5-20-8/h3-5H,6H2,1-2H3,(H,15,19)(H2,14,16,21)

InChI Key

BHWXIKMNOWENGE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NNC(=S)NCC2=CC=CO2)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NNC(=S)NCC2=CC=CO2)Cl

Origin of Product

United States

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